REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10]CC)=[O:9])[NH:5][C:6]=1[CH3:7].[OH-].[Li+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[NH:5][C:6]=1[CH3:7] |f:1.2|
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Name
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|
Quantity
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16.5 g
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Type
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reactant
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Smiles
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BrC=1C=C(NC1C)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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BrC=1C=C(NC1C)C(=O)OCC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
500 mL
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Type
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reactant
|
Smiles
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[OH-].[Li+]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Type
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TEMPERATURE
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Details
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the crude aqueous solution was cooled in an ice-bath
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Type
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EXTRACTION
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Details
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The precipitate was extracted with EtOAc (3×100 ml)
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Type
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WASH
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Details
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the organic extracts were washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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ADDITION
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Details
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treated with decolorizing charcoal for 1 h
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Duration
|
1 h
|
Type
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FILTRATION
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Details
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filtered over celite and
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The brown solid was filtered
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Type
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WASH
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Details
|
washed well with n-hexanes
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Type
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CUSTOM
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Details
|
dried in vacuo
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(NC1C)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |